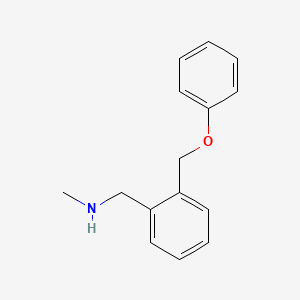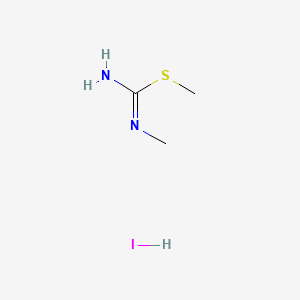
1,2-Dimethyl-2-thiopseudourea hydriodide
Overview
Description
1,2-Dimethyl-2-thiopseudourea hydriodide is a thiourea derivative with the chemical formula CH₃SC(=NH)NHCH₃·HI. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Mechanism of Action
Target of Action
1,2-Dimethyl-2-thiopseudourea hydriodide, also known as 1,2-Dimethylisothiourea hydriodate, is a thiourea derivative . The primary target of this compound is the respiratory system .
Mode of Action
As a thiourea derivative, it may interact with its targets in the respiratory system .
Pharmacokinetics
Its solubility in methanol is reported to be 25 mg/mL , which may influence its bioavailability.
Result of Action
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-2-thiopseudourea hydriodide plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is primarily due to the thiourea group in this compound, which can form strong bonds with the thiol groups in enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in cell signaling, leading to altered gene expression and metabolic changes . This compound can also induce oxidative stress in cells, affecting their overall function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to thiol groups in enzymes, leading to enzyme inhibition. This binding can result in changes in gene expression and cellular metabolism. Additionally, this compound can act as an oxidizing agent, leading to the formation of disulfide bonds in proteins, which can alter their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged enzyme inhibition and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit enzyme activity without causing significant toxicity. At high doses, it can induce toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions, leading to changes in metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of glutathione, a key antioxidant in cells, leading to increased oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to thiol-containing proteins, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2-thiopseudourea hydriodide can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by treatment with methyl iodide. The general reaction steps are as follows:
-
Formation of Dimethylthiourea
Reactants: Dimethylamine (CH₃NH₂) and carbon disulfide (CS₂).
Conditions: The reaction is typically carried out in an aqueous or alcoholic medium.
:Reaction: CH3NH2+CS2→CH3NHCSNH3
-
Methylation
Reactants: Dimethylthiourea and methyl iodide (CH₃I).
Conditions: The reaction is conducted under reflux conditions.
:Reaction: CH3NHCSNH3+CH3I→CH3SC(=NH)NHCH3⋅HI
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2-thiopseudourea hydriodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions typically yield thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourea compounds.
Scientific Research Applications
1,2-Dimethyl-2-thiopseudourea hydriodide is utilized in several research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but less steric hindrance.
1,3-Dimethylthiourea: Another derivative with different substitution patterns affecting its reactivity.
S-Methylisothiourea: Similar in structure but with different functional groups leading to varied applications.
Uniqueness
1,2-Dimethyl-2-thiopseudourea hydriodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiourea derivatives. This uniqueness makes it valuable in specialized synthetic applications and research studies.
Properties
IUPAC Name |
methyl N'-methylcarbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.HI/c1-5-3(4)6-2;/h1-2H3,(H2,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUMWDDMSHXGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)SC.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483043 | |
| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41306-45-0 | |
| Record name | Carbamimidothioic acid, N-methyl-, methyl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41306-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


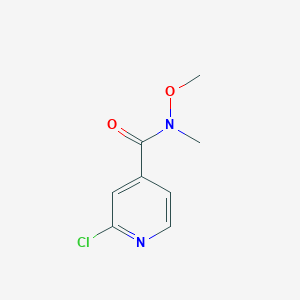
![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)
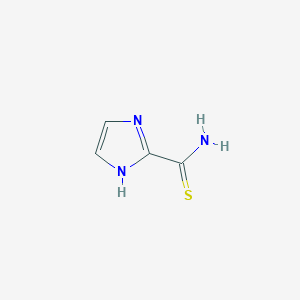


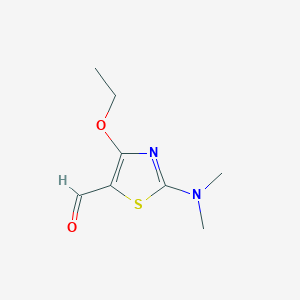
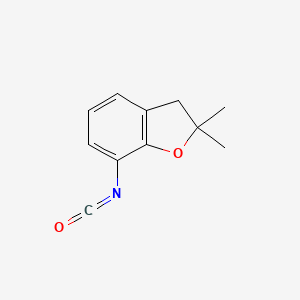

![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)


![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
